5-amino-1-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
5-Amino-1-ethylpyrazole-3-carboxamide is a heterocyclic compound . It has a molecular formula of CHN, an average mass of 111.145 Da, and a monoisotopic mass of 111.079643 Da .
Synthesis Analysis
Amino-pyrazoles, including 5-Amino-1-ethylpyrazole-3-carboxamide, are often used as precursors in the synthesis of condensed heterocyclic systems . They are advantageous frameworks able to provide useful ligands for receptors or enzymes .Molecular Structure Analysis
The molecular structure of 5-Amino-1-ethylpyrazole-3-carboxamide is characterized by a pyrazole nucleus, which is an easy-to-prepare scaffold with large therapeutic potential . The pyrazole heterocyclic ring represents an important building block in different areas of organic and medicinal chemistry .Chemical Reactions Analysis
5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are used in a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Mechanism of Action
While the specific mechanism of action for 5-Amino-1-ethylpyrazole-3-carboxamide is not mentioned in the sources, amino-pyrazoles in general are known to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .
Safety and Hazards
Future Directions
Amino-pyrazoles, including 5-Amino-1-ethylpyrazole-3-carboxamide, are of great interest to the academic community as well as industry due to their large therapeutic potential . They are being studied as active agents in different therapeutic areas, with particular attention on the design and structure-activity relationships defined by each class of compounds . The most relevant results have been obtained for anticancer/anti-inflammatory compounds .
Properties
IUPAC Name |
5-amino-1-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-2-10-5(7)3-4(9-10)6(8)11/h3H,2,7H2,1H3,(H2,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLIQCNHFDHQKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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